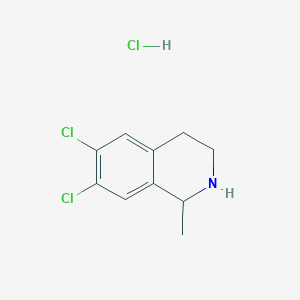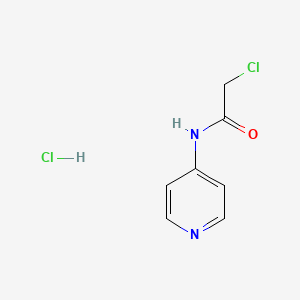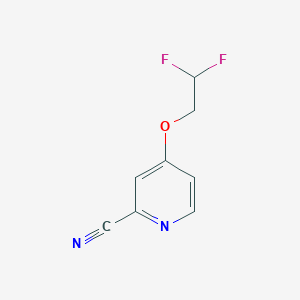
n-Tricosane-D48
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Tricosane-D48 is a long-chain hydrocarbon molecule composed of twenty-three carbon atoms and forty-eight deuterium atoms. It is a deuterated form of tricosane, which is a straight-chain alkane. The molecular formula of this compound is CD3(CD2)21CD3, and it has a molecular weight of 372.9 g/mol. This compound is primarily used in scientific research due to its unique isotopic labeling.
作用机制
Target of Action
n-Tricosane-D48, also known as Tricosane-d48, is a deuterium-labeled compound It is known to provoke a behavioral response in several insect predators and parasitoids .
Mode of Action
The mode of action of this compound involves contact and short-lived activity . It acts by inhibiting the action of the enzyme enoyl-acyl carrier-protein reductase (ENR), which is essential for the survival of bacteria and fungi .
Biochemical Pathways
It is known that the compound interferes with the function of the enzyme enr, which plays a crucial role in the fatty acid synthesis pathway .
Pharmacokinetics
It has been suggested that the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, such as this compound, can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given its mode of action, it can be inferred that the compound may lead to the disruption of fatty acid synthesis in bacteria and fungi, thereby inhibiting their growth and survival .
Action Environment
It is recommended to store the compound at room temperature away from light and moisture .
生化分析
Biochemical Properties
n-Tricosane-D48: plays a significant role in biochemical reactions, particularly in the study of lipid metabolism and environmental analysis. It interacts with various enzymes and proteins involved in lipid biosynthesis and degradation. For instance, it can be used as a substrate to study the activity of enzymes like lipases, which catalyze the hydrolysis of lipids. The interactions between This compound and these enzymes help in understanding the mechanisms of lipid metabolism and the role of long-chain alkanes in biological systems .
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by integrating into cellular membranes, affecting their fluidity and permeability. This integration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of This compound in cell membranes can alter the activity of membrane-bound receptors and enzymes, leading to changes in signal transduction and metabolic pathways .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules. It can bind to specific proteins and enzymes, either inhibiting or activating their functions. For instance, This compound can inhibit the activity of certain enzymes involved in lipid metabolism, leading to changes in the levels of various metabolites. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light and heat. Long-term studies have shown that This compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to track metabolic changes over extended periods .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, it can be used to study normal metabolic processes without causing significant toxicity. At high doses, This compound can have toxic effects, including disruption of cellular membranes and interference with normal metabolic functions. These threshold effects are crucial for determining safe and effective dosages for research purposes .
Metabolic Pathways
This compound: is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA oxidase, which are involved in the synthesis and degradation of fatty acids. These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of lipid metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid droplets and cellular membranes, affecting its localization and accumulation. The transport and distribution of This compound are essential for understanding its role in cellular processes and its potential effects on cell function .
Subcellular Localization
The subcellular localization of This compound is primarily within lipid-rich compartments such as lipid droplets and cellular membranes. This localization is influenced by targeting signals and post-translational modifications that direct This compound to specific compartments. The presence of This compound in these compartments can affect its activity and function, providing insights into its role in cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Tricosane-D48 typically involves the deuteration of tricosane. This process can be achieved through catalytic exchange reactions where tricosane is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The deuterated product is then purified using distillation or chromatography techniques to achieve the desired purity level .
化学反应分析
Types of Reactions
n-Tricosane-D48, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve halogens such as chlorine or bromine in the presence of ultraviolet light or heat.
Oxidation Reactions: Oxidation of this compound can be carried out using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction Reactions: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst such as nickel or platinum.
Major Products
Substitution Reactions: The major products are halogenated derivatives of this compound.
Oxidation Reactions: Oxidation can lead to the formation of alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction Reactions: Reduction typically results in the formation of shorter-chain hydrocarbons.
科学研究应用
n-Tricosane-D48 is widely used in various fields of scientific research:
Chemistry: It serves as a standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: It is used in studies involving lipid metabolism and membrane dynamics.
Medicine: Research involving drug delivery systems and pharmacokinetics often utilizes this compound.
Industry: It is employed in the development of new materials and as a reference compound in quality control processes.
相似化合物的比较
Similar Compounds
n-Tricosane: The non-deuterated form of n-Tricosane-D48, with a molecular formula of C23H48.
n-Pentacosane: A similar long-chain alkane with twenty-five carbon atoms.
n-Heptacosane: Another long-chain alkane with twenty-seven carbon atoms
Uniqueness
This compound is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in spectroscopic analyses, making it a valuable tool in research applications where tracking and identification of specific molecules are crucial .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,23-octatetracontadeuteriotricosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGVVZUWCLSUEI-NARDENEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)




![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)





![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

